molecular formula C5H10ClNO B171808 2-Chloro-N,N-dimethylpropanamide CAS No. 152786-29-3

2-Chloro-N,N-dimethylpropanamide

Cat. No. B171808
M. Wt: 135.59 g/mol
InChI Key: WDOAUKIEENWZNC-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylpropanamide is a chemical compound with the CAS Number: 10397-68-9 . It has a molecular weight of 135.59 and its IUPAC name is 2-chloro-N,N-dimethylpropanamide . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-dimethylpropanamide is C5H10ClNO . The InChI Code is 1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 .


Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylpropanamide has a boiling point of 71°C at 2 mmHg . Its density is approximately 1.1 g/cm^3 . The compound has a molar refractivity of 33.8±0.3 cm^3 and a polarizability of 13.4±0.5 10^-24 cm^3 . It has a molar volume of 127.2±3.0 cm^3 .

Scientific Research Applications

Complex Formation and Spectrophotometry

  • 2-Chloro-N,N-dimethylpropanamide and its derivatives have been utilized in the formation of complexes with metal ions, which can be analyzed through spectrophotometry. For instance, a study demonstrated the formation of a stable complex between Fe(III) and a similar compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, in a specific buffer solution, allowing for direct determination of the compound in aqueous solutions (Shu, 2011).

Synthesis of Chemical Compounds

  • This chemical plays a role in the synthesis of other compounds. For example, its reaction with hydroxylamine hydrochloride leads to the formation of 4,4-dimethyl-3-isoxazolidinone, an important chemical intermediate (Yang Gui-qiu & Yu Chun-rui, 2004).

Crystallography and Structural Analysis

  • The structural properties of compounds containing 2-Chloro-N,N-dimethylpropanamide have been studied extensively. One study focused on the crystal structure of a related compound, determining its spatial arrangement and interactions within the crystal lattice (S. Yalcin et al., 2012).

Catalysis and Chemical Reactions

  • It serves as a key ingredient in catalysis and other chemical reactions. A study outlined its use in the preparation of N,N-dimethylacrylamide, highlighting the role of catalysts and optimal reaction conditions for high yield (Pu Zhong-wei, 2008).

Novel Synthesis Methods

  • Research has also been dedicated to developing new synthesis methods for compounds containing 2-Chloro-N,N-dimethylpropanamide, improving efficiency and reducing waste in industrial applications (Du Xiao-hua, 2013).

Extraction and Ion Exchange

  • The compound's derivatives are significant in extraction processes. For instance, studies have explored the extraction properties of related compounds like N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) in processes involving neptunium and uranium (Y. Ban et al., 2016).

Thermodynamic and Structural Studies

  • Thermodynamic properties and structural effects of compounds related to 2-Chloro-N,N-dimethylpropanamide have been a focus of research, providing insights into their stability and reactivity (J. Abboud et al., 1989).

Safety And Hazards

The compound is considered harmful and has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-chloro-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOAUKIEENWZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884469
Record name Propanamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dimethylpropanamide

CAS RN

10397-68-9
Record name 2-Chloro-N,N-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N,N-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name Propanamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-dimethylpropionamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Dannatt, A Yadav, MR Smith III, RE Maleczka Jr - Tetrahedron, 2022 - Elsevier
A bidentate monoanionic ligand system was developed to enable iridium catalyzed C(sp 3 )–H activation borylation of N-methyl amides. Borylated amides were obtained in moderate to …
Number of citations: 2 www.sciencedirect.com
J Rzymkowski, A Piątek - Helvetica Chimica Acta, 2016 - Wiley Online Library
Alkenes possessing four different carbon‐linked substituents are the main structural motif of many biologically active compounds. The derivatives of (2E)‐3‐(3‐methoxyphenyl)‐2‐…
Number of citations: 2 onlinelibrary.wiley.com

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